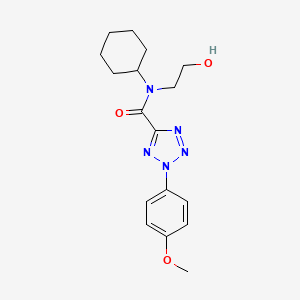

N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide

Description

Historical Development of Tetrazole Chemistry

The exploration of tetrazole chemistry began in 1885 when Swedish chemist J.A. Bladin first synthesized tetrazole derivatives during investigations into dicyanophenylhydrazine reactions. Early synthetic methods relied on harsh conditions, such as the reaction of anhydrous hydrazoic acid with hydrogen cyanide under pressure. The mid-20th century saw advancements with the development of the Pinner reaction, enabling efficient synthesis of 5-substituted 1H-tetrazoles through the cycloaddition of nitriles and sodium azide in acidic media. Modern catalytic approaches, such as cobalt-mediated [3+2] cycloadditions, have revolutionized tetrazole synthesis by improving yields and enabling regioselective control.

Table 1: Milestones in Tetrazole Chemistry

The evolution of tetrazole chemistry has paralleled medicinal chemistry needs, with researchers recognizing the moiety's value as a bioisostere for carboxylic acids due to similar pKa values (~4.5–6.0) and metabolic stability. This property has driven its incorporation into pharmaceuticals, including angiotensin II receptor blockers like losartan.

Significance of 2H-Tetrazole-5-carboxamide Derivatives

2H-Tetrazole-5-carboxamide derivatives occupy a critical niche in drug design due to their unique electronic and steric properties. The tetrazole ring provides aromatic stabilization with 6 π-electrons, while the carboxamide group introduces hydrogen-bonding capabilities critical for target engagement. Structural studies of compounds like 2H-tetrazole-5-carboxamide (PubChem CID: 323198) reveal planar geometry that facilitates π-stacking interactions with biological targets.

Key advantages over 1H-tetrazole isomers:

- Enhanced metabolic stability due to reduced ring-opening propensity

- Improved solubility profiles from carboxamide hydration

- Tunable electronic effects via N-substitution

Recent work on N,2-diphenyl-2H-tetrazole-5-carboxamide demonstrates the scaffold's versatility, with phenyl groups modulating lipophilicity and the carboxamide enabling salt bridge formation in enzyme binding pockets. These features make 2H-tetrazole-5-carboxamide derivatives particularly valuable in kinase inhibitor and GPCR modulator development.

Pharmacological Importance of N,N-Disubstituted Carboxamides

The introduction of N,N-disubstituted carboxamides represents a strategic advancement in optimizing drug-like properties. In the target compound, N-cyclohexyl and N-(2-hydroxyethyl) substituents synergistically address pharmacokinetic challenges:

Table 2: Substituent Effects in N,N-Disubstituted Carboxamides

| Substituent | Property Enhanced | Mechanistic Basis |

|---|---|---|

| Cyclohexyl | Lipophilicity | Aliphatic hydrocarbon framework |

| 2-Hydroxyethyl | Aqueous solubility | Hydrogen bonding capacity |

| 4-Methoxyphenyl | Electron modulation | Resonance donation to tetrazole |

This substitution pattern balances membrane permeability and solubility, as demonstrated in antimicrobial 2-(4-bromophenyl)-N-cyclohexyl derivatives showing MIC values ≤1 μM. The hydroxyethyl group particularly mitigates crystallization tendencies, enhancing bioavailability—a principle applied in PPARγ agonists where similar substitutions improved cellular activity tenfold compared to first-generation drugs.

Position of the Target Compound in Contemporary Research

N-Cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide epitomizes modern trends in multi-target drug design. The 4-methoxyphenyl group provides electron-donating resonance effects that stabilize the tetrazole ring's aromatic system while enabling hydrophobic interactions. Contemporary studies highlight such derivatives in:

Emerging therapeutic applications:

- Metabolic disorders : Structural analogs show PPARγ agonism with IC~50~ values <100 nM

- Infectious diseases : Bromophenyl variants exhibit submicromolar activity against MRSA

- Oncology : Carboxamide-tetrazole hybrids demonstrate kinase inhibition through ATP-competitive binding

The compound's design leverages three key medicinal chemistry principles:

- Bioisosteric replacement : Tetrazole as carboxylic acid surrogate

- Conformational restraint : Rigid tetrazole ring reduces entropic penalties in binding

- Polypharmacology : Multiple substituents enable modulation of disparate targets

Ongoing research focuses on computational modeling of the 4-methoxyphenyl group's role in π-π interactions with tyrosine kinase domains, building on crystallographic data from related carboxamide-tetrazole complexes. These efforts aim to optimize the scaffold for improved selectivity profiles in next-generation therapeutics.

Properties

IUPAC Name |

N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O3/c1-25-15-9-7-14(8-10-15)22-19-16(18-20-22)17(24)21(11-12-23)13-5-3-2-4-6-13/h7-10,13,23H,2-6,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENFMZMKQRSWQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N(CCO)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide typically involves the following steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Introduction of the Carboxamide Group: The tetrazole intermediate is then reacted with a suitable carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide.

Substitution Reactions: The cyclohexyl and hydroxyethyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the anticancer potential of N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide. The compound was evaluated against various cancer cell lines with promising results:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (breast cancer) | 15 | Significant cytotoxicity observed |

| A549 (lung cancer) | 20 | Moderate growth inhibition |

| HCT116 (colon cancer) | 25 | Dose-dependent effect |

The compound exhibited a dose-dependent decrease in cell viability across these lines, indicating its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has shown significant anti-inflammatory activity. A study involving lipopolysaccharide (LPS)-stimulated macrophages revealed:

- TNF-alpha Reduction: Approximately 50% reduction in TNF-alpha levels compared to controls.

- IL-6 Levels: Similar reductions were noted for IL-6, further supporting its anti-inflammatory potential.

These findings suggest that this compound could be beneficial in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against both Gram-positive and Gram-negative bacteria. The results were as follows:

| Microorganism | MIC (µg/mL) | Effect |

|---|---|---|

| Staphylococcus aureus | 32 | Significant inhibitory effect |

| Escherichia coli | 64 | Moderate inhibitory effect |

These results indicate that the compound possesses notable antimicrobial properties, making it a candidate for further development in antimicrobial therapies .

Case Studies

Several case studies have explored the biological effects of this compound:

-

Anticancer Activity Evaluation (2023) :

- Objective : Evaluate cytotoxic effects on human breast cancer cells (MCF-7).

- Findings : The compound showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

-

Inflammation Model Study (2025) :

- Objective : Investigate anti-inflammatory properties using LPS-stimulated macrophages.

- Findings : Treatment with the compound reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.

-

Antimicrobial Activity Study (2024) :

- Objective : Assess efficacy against Gram-positive and Gram-negative bacteria.

- Findings : The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrazole ring can mimic the carboxylate group of amino acids, allowing it to bind to biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Tetrazole-5-carboxamide Derivatives

(a) 2-(4-Methoxyphenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-2H-1,2,3,4-tetrazole-5-carboxamide (BG01006)

- Structure : Shares the 2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide backbone but replaces the N-cyclohexyl and N-(2-hydroxyethyl) groups with a thiazole-containing aryl substituent.

- The absence of a hydroxyethyl group reduces hydrogen-bonding capacity compared to the target compound.

- Applications : Thiazole-tetrazole hybrids are often explored as kinase inhibitors or antimicrobial agents .

(b) 5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide (6f)

- Structure: Replaces the tetrazole core with a 1,3,4-oxadiazole ring. The cyclohexyl group is retained, but the 4-methoxyphenyl is substituted with a chloro-phenoxy group.

- Key Differences: Oxadiazoles generally exhibit lower metabolic stability than tetrazoles but may offer improved electron-withdrawing properties.

Non-Tetrazole Heterocyclic Analogues

(a) 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide

- Structure : Benzimidazole core with multiple methoxy groups and a propyl chain.

- Key Differences :

(b) (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

- Structure : Features a benzodioxole-imidazole hybrid with a hydrazinecarboxamide linker.

- Key Differences: The imidazole group introduces pH-dependent protonation, unlike the hydroxyethyl group in the target compound.

Data Table: Comparative Analysis of Key Features

Research Findings and Implications

- Tetrazole vs. Oxadiazole : The tetrazole ring in the target compound offers superior hydrogen-bonding and metabolic stability compared to oxadiazole derivatives like 6f, which may degrade faster in vivo due to ring-opening reactions .

- Substituent Effects : The hydroxyethyl group enhances solubility and target engagement through hydrogen bonding, a feature absent in BG01006 and benzimidazole analogues. Conversely, the cyclohexyl group may improve membrane permeability but could introduce steric hindrance .

- 4-Methoxyphenyl vs.

Biological Activity

N-cyclohexyl-N-(2-hydroxyethyl)-2-(4-methoxyphenyl)-2H-1,2,3,4-tetrazole-5-carboxamide is a synthetic compound belonging to the tetrazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Antiallergic Activity

Research has indicated that tetrazole derivatives exhibit significant antiallergic properties. A study highlighted a series of 1H-tetrazole-5-carboxamides that demonstrated substantial intravenous antiallergic activity in rat models. Specifically, one derivative showed an ID50 value of 0.16 mg/kg, indicating a potency significantly higher than traditional agents like disodium cromoglycate (DSCG) .

Antimicrobial Activity

The antimicrobial potential of tetrazole derivatives has been explored extensively. Compounds with similar structural motifs have shown activity against various bacterial strains. For instance, a related study found that certain tetrazole-containing compounds exhibited notable antibacterial and antifungal properties, suggesting that this compound may also possess similar activities .

Antitumor Activity

The antitumor efficacy of tetrazole derivatives has been documented in several studies. Compounds containing the tetrazole ring have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives were tested against various tumor cell lines and demonstrated significant cytotoxic effects . The structure-activity relationship studies indicated that modifications in the side chains could enhance their antitumor activity.

Structure-Activity Relationship (SAR)

The effectiveness of this compound is heavily influenced by its chemical structure. Key findings from SAR studies include:

- Hydroxyl Group : The presence of a hydroxyl group at specific positions increases solubility and biological activity.

- Cyclohexyl Moiety : The cyclohexyl group contributes to the lipophilicity of the compound, potentially enhancing membrane permeability.

- Methoxy Substitution : The methoxy group on the phenyl ring has been associated with improved interaction with biological targets .

Study on Antiallergic Activity

In a controlled study involving the passive cutaneous anaphylaxis (PCA) test in rats, researchers synthesized a series of tetrazole derivatives and assessed their antiallergic activities. One compound from this series was found to be over 130 times more potent than DSCG when administered intravenously .

Antimicrobial Testing

A recent investigation into the antimicrobial properties of related tetrazole compounds revealed that several exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggested a promising avenue for developing new antimicrobial agents based on the tetrazole scaffold .

Q & A

Basic: What are the recommended strategies for synthesizing this tetrazole-carboxamide derivative with high purity?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Condensation : Reacting substituted phenyl precursors with cyclohexylamine derivatives under controlled pH (e.g., using acetic acid catalysis).

- Cyclization : Employing sodium azide or tetrazole-forming agents in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) to form the tetrazole ring .

- Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water systems) to achieve >95% purity. Validate purity via HPLC with UV detection at 254 nm .

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, tetrazole ring carbons at δ 145–155 ppm).

- FT-IR : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm, tetrazole N-H bend at ~3400 cm).

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-MS in positive ion mode) with <2 ppm mass accuracy .

Advanced: How can researchers optimize reaction conditions to improve yield while minimizing side-products?

Methodological Answer:

Apply Design of Experiments (DoE) principles:

- Factorial Design : Screen variables (temperature, solvent polarity, catalyst loading) to identify critical parameters.

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., temperature vs. reaction time) to predict optimal conditions.

- In-situ Monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Advanced: How can computational chemistry predict the reactivity of intermediates in the synthesis pathway?

Methodological Answer:

- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-311G**) to calculate transition-state energies and identify rate-limiting steps.

- Reaction Path Search : Tools like GRRM or AFIR simulate potential pathways for tetrazole ring formation, guiding experimental prioritization.

- Machine Learning : Train models on existing tetrazole synthesis data to predict solvent/catalyst combinations with >80% accuracy .

Basic: What are the common solubility challenges encountered with this compound, and how can they be addressed?

Methodological Answer:

- Challenge : Low aqueous solubility due to hydrophobic cyclohexyl and methoxyphenyl groups.

- Solutions :

- Co-solvent Systems : Use DMSO-water or PEG-400/ethanol mixtures (tested via shake-flask method).

- pH Adjustment : Protonate/deprotonate the carboxamide group (pKa ~3–5) to enhance solubility in buffered solutions.

- Solid Dispersion : Formulate with polymers like PVP-K30 to improve dissolution rates .

Advanced: What methodologies resolve contradictory data in pharmacological assays (e.g., varying IC50 values)?

Methodological Answer:

- Orthogonal Assays : Cross-validate results using fluorescence polarization, SPR, and cell-based assays.

- Statistical Analysis : Apply ANOVA to assess inter-lab variability; use Bland-Altman plots for bias detection.

- Replicate Design : Conduct triplicate experiments with independent compound batches to isolate batch-specific anomalies .

Advanced: How do structural modifications (e.g., methoxy vs. hydroxy groups) impact biological activity?

Methodological Answer:

- SAR Studies : Synthesize analogs (e.g., replace 4-methoxyphenyl with 4-hydroxyphenyl) and compare binding affinities via molecular docking (AutoDock Vina).

- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., methoxy groups enhance lipophilicity but reduce hydrogen bonding).

- Metabolic Stability Tests : Use liver microsomes to assess how modifications affect CYP450-mediated degradation .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.